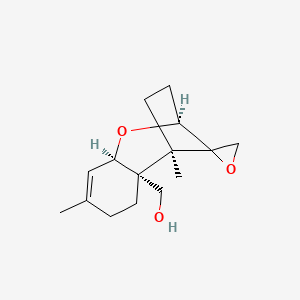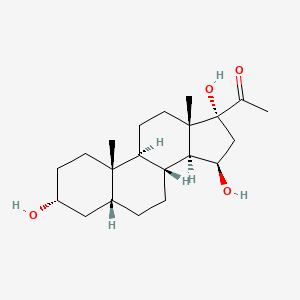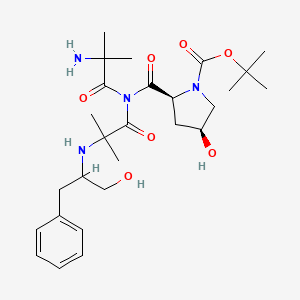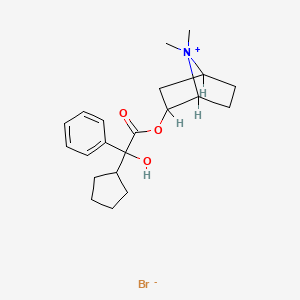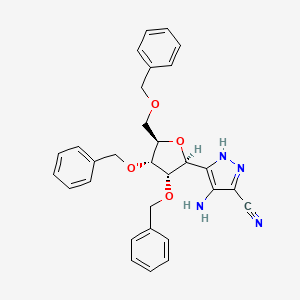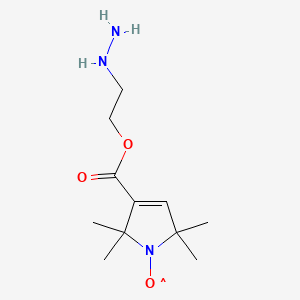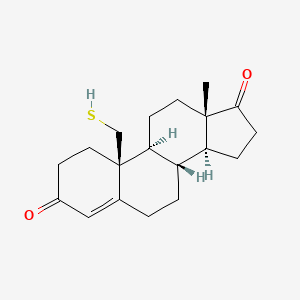
4-(Hydroxymethyl)benzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)benzenediazonium(1+), also known as 4-hmbdi, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. This compound(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound(1+) is primarily located in the cytoplasm. Outside of the human body, this compound(1+) can be found in mushrooms. This makes this compound(1+) a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties in Agaricus Bisporus
4-(Hydroxymethyl)benzenediazonium, an ingredient in the cultivated mushroom Agaricus bisporus, has been studied for its carcinogenic properties. Research demonstrates that it can induce glandular stomach tumors in mice, with incidences of 30% in females and 32% in males. The tumors were identified as polypoid adenomas and adenocarcinomas (Tóth, Nagel, & Ross, 1982). Additionally, this compound has been shown to cause subcutaneous tissue and skin tumors in Swiss mice (Tóth, Patil, & Jae, 1981).
DNA Strand Breaking
This compound salt (HMBD) has been found to generate a carbon-centered radical, leading to DNA strand breaking. This was observed in plasmid supercoiled DNA and may contribute to the cytotoxicity of HMBD. The compound's DNA-breaking activity was evident in the absence of molecular oxygen, indicating direct involvement of the carbon-centered radical (Hiramoto, Kaku, Kato, & Kikugawa, 1995).
DNA Base and Deoxyribose Modification
The same compound has been found to modify the base and sugar moieties of DNA. When incubated with deoxyribonucleosides, a decrease in their levels was observed, indicating damage to DNA. The results suggest that the 4-(hydroxymethyl)phenyl radical generated from HMBD can directly modify the base and the sugar moieties of DNA under mild conditions (Hiramoto, Kaku, Sueyoshi, Fujise, & Kikugawa, 1995).
Photochemical Generation of Phenyl Cations
The benzenediazonium cation and its derivatives were photolyzed, leading to the generation of phenyl cations and their reactions with bases/nucleophiles. This study contributes to the understanding of the reactivity of benzenediazonium derivatives under photochemical conditions (Steenken, Ashokkumar, Maruthamuthu, & McCLELLAND, 1998).
Electrochemical Formation of Phenyl Layers
4-NO2 and 4-Br benzenediazonium salts were electrochemically reduced on H-terminated Si(111) electrodes, resulting in the formation of robust organic films. This research is relevant for understanding the application of benzenediazonium salts in surface modification and material science (Villeneuve, Pinson, Bernard, & Allongue, 1997).
Eigenschaften
CAS-Nummer |
78246-53-4 |
|---|---|
Molekularformel |
C7H7N2O+ |
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
4-(hydroxymethyl)benzenediazonium |
InChI |
InChI=1S/C7H7N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,10H,5H2/q+1 |
InChI-Schlüssel |
BTKRSPXVXZNYGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)[N+]#N |
Kanonische SMILES |
C1=CC(=CC=C1CO)[N+]#N |
Andere CAS-Nummern |
78246-53-4 |
Verwandte CAS-Nummern |
78246-54-5 (tetrafluoroborate(1-)) |
Synonyme |
4-(hydroxymethyl)benzenediazonium ion 4-(hydroxymethyl)benzenediazonium ion, tetrafluoroborate (1-) 4-(hydroxymethyl)benzenediazonium sulfate 4-(hydroxymethyl)benzenediazonium tetrafluoroborate 4-HMBDI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-[(4-Aminophenoxy)oxylatophosphinoyl]choline](/img/structure/B1203705.png)


